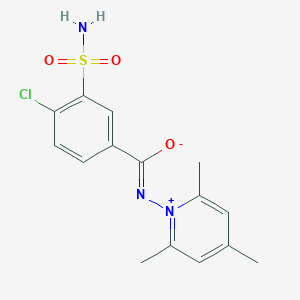
Besulpamide
概要
説明
ベスルパミドは、利尿作用で知られるスルファモイルクロロ安息香酸誘導体です。 それは、クロルタリドン、クロパミド、およびキシパミドなどの他の利尿剤と化学的に類似しています . ベスルパミドは、利尿および高血圧への影響を含む薬理学的特性について研究されてきました .
製法
ベスルパミドの合成は、スルファモイルクロロ安息香酸誘導体の調製から始まる、いくつかの段階を伴います。反応条件には、一般的に、塩素化剤とスルホンアミド誘導体の使用が含まれます。 工業生産方法には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります .
化学反応解析
ベスルパミドは、次のようなさまざまな化学反応を起こします。
酸化: ベスルパミドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、ベスルパミドをその還元形に変換することができます。
置換: ベスルパミドは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究の応用
ベスルパミドは、その利尿特性について広く研究されてきました。それは、他のよく知られた利尿剤と同様に、動物モデルで有意な利尿作用を示しました。 さらに、ベスルパミドは、特に他の降圧剤との組み合わせによる、その降圧効果について調査されてきました . その薬物動態と薬力学は、ラットと犬で研究されており、その吸収、分布、代謝、および排泄に関する貴重な洞察を提供しています .
準備方法
The synthesis of besulpamide involves several steps, starting with the preparation of the sulfamoylchlorobenzoic acid derivative. The reaction conditions typically include the use of chlorinating agents and sulfonamide derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Besulpamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
Besulpamide has been extensively studied for its diuretic properties. It has shown significant diuretic activity in animal models, similar to other well-known diuretics. Additionally, this compound has been investigated for its antihypertensive effects, particularly in combination with other antihypertensive agents . Its pharmacokinetics and pharmacodynamics have been studied in rats and dogs, providing valuable insights into its absorption, distribution, metabolism, and excretion .
作用機序
ベスルパミドは、主に腎臓のナトリウム-塩化物共輸送体(NCCT)を阻害することによってその効果を発揮します。この阻害は、ナトリウムイオンと塩化物イオンの排泄量の増加につながり、利尿作用をもたらします。 このメカニズムに関与する分子標的と経路には、NCCTおよび関連するイオン輸送経路が含まれます .
類似化合物との比較
ベスルパミドは、クロルタリドン、クロパミド、およびキシパミドなどの他の利尿剤に似ています。それは、これらの化合物とは異なるユニークな特性を持っています。 たとえば、ベスルパミドは、異なる薬物動態プロファイルを示しており、異なる治療用途がある可能性があります . 他の類似の化合物には、利尿および降圧特性も示すヒドロクロロチアジドとト ラセミドが含まれます .
特性
IUPAC Name |
4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYDXDNOWKEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Besulpamide and its effects on the body?
A1: this compound is a diuretic drug, meaning it increases urine output. While the exact mechanism is not fully detailed in the provided research, it is known to be similar to other diuretics like chlorthalidone and clopamide. These drugs typically exert their effects within the kidneys, particularly on the nephron, the functional unit responsible for urine formation. [] The increased urine output helps to lower blood pressure, making this compound useful as an antihypertensive agent. []
Q2: How does the structure of this compound contribute to its activity?
A2: The structure of this compound, a 1-[(4-Chloro-3-sulfamoylbenzoyl)amino]-2,4,6-trimethylpyridinium hydroxide inner salt, has been studied using X-ray crystallography and NMR spectroscopy. [] These studies revealed two key structural features:
Q3: What is the pharmacokinetic profile of this compound?
A4: Research in rats and dogs has shed light on the pharmacokinetic properties of this compound. [] The drug is well-absorbed after oral administration, with a bioavailability of nearly 86.4% in rats. [] It follows a two-compartment open model, meaning it distributes between the bloodstream and tissues. [] The elimination half-life is relatively short, ranging from 1 to 4 hours, suggesting the need for multiple daily doses to maintain therapeutic levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















